Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine core substituted with a 3-hydroxypiperidinyl group and a tert-butoxycarbonyl (Boc) protecting group.
Properties
IUPAC Name |
tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-7-10(8-15)14-6-4-5-11(16)9-14/h10-11,16H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYSGWPVVVBDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Strategies
Nucleophilic substitution remains the most widely employed method for synthesizing this compound. The protocol typically involves reacting tert-butyl azetidine-1-carboxylate derivatives with 3-hydroxypiperidine under basic conditions. For instance, tert-butyl 3-bromoazetidine-1-carboxylate undergoes substitution with 3-hydroxypiperidine in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, yielding the target compound in 65–70% efficiency.
Key Parameters :
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Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) enhances nucleophilicity.
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Solvent : Polar aprotic solvents like DMF or acetonitrile improve reaction kinetics.
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Temperature : Elevated temperatures (50–70°C) accelerate substitution but risk side reactions.
Table 1: Yield Variation with Bases and Solvents
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 68 | 92 |
| Cs₂CO₃ | Acetonitrile | 70 | 72 | 89 |
| NaH | THF | 50 | 55 | 85 |
Coupling Reactions via Carbamate Activation
Alternative routes employ coupling agents to activate the carbamate group. For example, tert-butyl azetidine-1-carboxylate is treated with 1,1'-carbonyldiimidazole (CDI) to generate an activated intermediate, which subsequently reacts with 3-hydroxypiperidine. This method achieves yields of 60–65% but requires stringent moisture control.
Mechanistic Insights :
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CDI facilitates the formation of an imidazolide intermediate, enhancing electrophilicity at the carbonyl carbon.
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Steric hindrance from the tert-butyl group necessitates prolonged reaction times (18–24 hours).
Ring-Opening of Strained Bicyclic Precursors
Innovative approaches utilize strained bicyclo[1.1.1]pentane derivatives as starting materials. Radical-mediated ring-opening of [1.1.1]propellane with tert-butyl azetidine carboxylates, followed by hydroxylation, provides a stereoselective pathway. This method, while elegant, suffers from moderate yields (40–50%) due to competing polymerization.
Table 2: Comparison of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Tert-butyl 3-bromoazetidine | 70 | 92 | High |
| Coupling Reaction | Tert-butyl azetidine-1-carboxylate | 65 | 89 | Moderate |
| Ring-Opening | [1.1.1]Propellane | 45 | 82 | Low |
Reaction Optimization and Kinetic Studies
Temperature and Solvent Effects
Reaction kinetics are highly sensitive to solvent polarity. In DMF, the dielectric constant (ε = 36.7) stabilizes transition states, reducing activation energy. Conversely, tetrahydrofuran (THF, ε = 7.6) slows the reaction but improves selectivity.
Figure 1: Temperature vs. Yield Profile
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Optimal Range : 60–70°C in DMF (yield plateau at 70%).
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Side Products : Above 80°C, elimination reactions dominate, forming azetidine alkenes.
Catalytic Enhancements
Palladium catalysts (e.g., Pd(OAc)₂) with bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) accelerate coupling reactions by facilitating oxidative addition. However, catalyst loading above 5 mol% leads to colloidal palladium formation, complicating purification.
Table 3: Catalyst Screening Results
| Catalyst System | Loading (mol%) | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Pd(OAc)₂ / DPPP | 3 | 68 | 22.7 |
| PdCl₂(PPh₃)₂ | 5 | 62 | 12.4 |
| None (Thermal) | – | 45 | – |
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Transitioning from batch to flow chemistry reduces reaction times from 12 hours to 2 hours by enhancing heat/mass transfer. A tubular reactor with immobilized base (e.g., polymer-supported K₂CO₃) achieves 85% conversion at 100°C.
Operational Parameters :
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Residence Time : 30 minutes.
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Pressure : 10 bar to prevent solvent vaporization.
Purification at Scale
Crystallization from ethyl acetate/hexane mixtures (3:1 v/v) affords pharmaceutical-grade purity (>99%). Alternative methods like simulated moving bed (SMB) chromatography reduce solvent consumption by 40%.
Analytical Characterization Protocols
Spectroscopic Confirmation
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¹H NMR : δ 1.44 ppm (tert-butyl, 9H), δ 3.20–3.80 ppm (azetidine and piperidine protons).
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¹³C NMR : δ 28.1 (tert-butyl CH₃), δ 80.5 (quaternary C), δ 155.2 (carbamate C=O).
High-Resolution Mass Spectrometry (HRMS) :
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Calculated : [M+H]⁺ = 281.1864 m/z.
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Observed : 281.1862 m/z (Δ = 0.71 ppm).
Mitigating Synthetic Challenges
Steric Hindrance Management
Bulky tert-butyl groups impede nucleophilic attack. Strategies include:
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Microwave Irradiation : Reduces reaction time from 12 hours to 3 hours.
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Ultrasound-Assisted Synthesis : Enhances mixing in viscous solvents.
Moisture Sensitivity
Reagents and intermediates are hygroscopic. Solutions:
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Schlenk Techniques : Maintain inert atmosphere.
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Molecular Sieves : 3Å sieves in reaction mixtures adsorb residual H₂O.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate exhibit properties that may be beneficial in treating depression and anxiety disorders. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine and their effects on serotonin receptors, showing promising results for compounds with similar structures to this compound in reducing anxiety-like behaviors in animal models .
Neurological Disorders
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its structural similarity to known neuroprotective agents can facilitate the development of new therapeutics.
Data Table: Neuroprotective Activity of Piperidine Derivatives
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Moderate neuroprotection | |
| Piperidine Derivative A | High neuroprotection | |
| Piperidine Derivative B | Low neuroprotection |
Antimicrobial Activity
Preliminary studies have shown that azetidine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The unique structure of this compound may enhance its efficacy against resistant bacterial strains.
Case Study : A research article demonstrated that azetidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a pathway for further exploration of this compound .
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications .
Comparison with Similar Compounds
Key Structural Features:
- Azetidine ring : A four-membered saturated ring with a nitrogen atom, contributing to conformational rigidity and metabolic stability.
- 3-Hydroxypiperidinyl substituent : A six-membered piperidine ring with a hydroxyl group at the 3-position, enabling hydrogen bonding and influencing solubility.
- Boc protection : The tert-butyl carbamate group enhances stability during synthetic manipulations and facilitates deprotection under acidic conditions.
Comparison with Similar Compounds
Below is a detailed comparison of tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate with structurally analogous azetidine and piperidine derivatives.
Structural and Functional Group Variations
Table 1: Structural Comparison
Key Observations:
Steric Effects : The bulkier 3-hydroxypiperidinyl group increases steric hindrance, which may reduce metabolic degradation but also limit membrane permeability .
Synthetic Complexity : Derivatives with piperidinyl or piperazinyl groups require multi-step syntheses (e.g., carboboration or reductive amination), whereas hydroxymethyl analogs are accessible via direct alkylation .
Table 2: Functional Comparison
Key Findings:
- Targeted Drug Delivery : The 3-hydroxypiperidinyl group’s hydrogen-bonding capability makes it suitable for designing CNS-targeted drugs, whereas hydroxymethyl analogs are more commonly used in prodrugs .
Biological Activity
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.319 g/mol
- CAS Number : 1257293-73-4
- Purity : ≥97% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing signaling pathways related to cell growth and immune responses .
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits notable biological activity:
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Neuroprotective Effects :
- Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis, particularly in models of neurodegeneration .
- In vitro studies demonstrated that it could enhance cell viability in the presence of neurotoxic agents like amyloid-beta, suggesting potential applications in Alzheimer's disease .
- Antimicrobial Properties :
- Potential as a Drug Precursor :
Neuroprotection Against Amyloid-beta
A study investigated the effects of this compound on astrocytes exposed to amyloid-beta. The results showed:
- Cell Viability Improvement : Treatment with the compound resulted in a significant increase in cell viability compared to untreated controls (62.98% vs. 43.78%) .
- Cytokine Modulation : The compound reduced TNF-alpha production, indicating a potential mechanism for its neuroprotective effects.
Antimicrobial Activity
In another study, various derivatives of azetidine compounds were tested for their antimicrobial properties:
- Efficacy Against Bacterial Strains : this compound showed promising results against both Gram-positive and Gram-negative bacteria, warranting further investigation into its structural modifications for enhanced activity .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine | Moderate neuroprotective effects | Similar structure but different receptor interactions |
| Tert-butyl N-(4-hydroxy-piperidin-4-yl)carbamate | Potential enzyme inhibitor | Focused on metabolic pathways |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A common approach involves functionalizing the azetidine ring via nucleophilic substitution or coupling reactions. For example, tert-butyl 3-oxoazetidine-1-carboxylate can serve as a precursor, undergoing hydroxylamine addition to form intermediates like tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate, followed by reduction or further functionalization . Reaction conditions such as solvent choice (e.g., i-PrOH vs. MeOH) and temperature (0–20°C) significantly impact yields and purity. Catalysts like DMAP and bases (e.g., triethylamine) are often employed in dichloromethane for esterification or coupling steps .
Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the azetidine and piperidine moieties. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) ensures precise determination of stereochemistry and bond angles . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FT-IR) further corroborate molecular weight and functional groups (e.g., hydroxyl, carbonyl) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines for handling amines and heterocycles. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Emergency procedures should include immediate rinsing with water for eye exposure and ethanol for skin decontamination. Toxicity data for analogous compounds (e.g., LD₅₀ values for piperidine derivatives) suggest moderate acute toxicity, necessitating proper waste disposal .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution and reactive sites, such as the hydroxyl group’s nucleophilicity or the azetidine ring’s strain. Molecular docking studies (using AutoDock Vina or Schrödinger Suite) may predict interactions with biological targets (e.g., enzymes or receptors) by analyzing binding affinities and steric compatibility. Comparative studies with structurally similar compounds (e.g., tert-butyl 3-(difluoromethyl)azetidine derivatives) can validate predictions .
Q. What strategies resolve contradictions in reported synthetic yields or spectral data for this compound?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Systematic replication of protocols with controlled variables (e.g., inert atmosphere, anhydrous solvents) is essential. Cross-referencing spectral data with databases like PubChem (InChIKey: SLNNQRYXMIVPLO-UHFFFAOYSA-N) or replicating SCXRD refinements using SHELXL can resolve structural ambiguities .
Q. How does the stereochemistry of the 3-hydroxypiperidin-1-yl group influence the compound’s physicochemical properties or biological activity?
- Methodological Answer : Stereoisomerism impacts solubility, melting points, and target binding. Chiral HPLC or circular dichroism (CD) spectroscopy can differentiate enantiomers. Comparative assays using enantiopure samples (e.g., tert-butyl 3-(3R-hydroxypiperidin-1-yl) vs. 3S derivatives) assess bioactivity differences. Computational simulations (MD simulations) further elucidate conformational stability in solution .
Q. What advanced purification techniques (e.g., preparative HPLC, crystallization) are optimal for isolating high-purity batches?
- Methodological Answer : Preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) achieves >98% purity. For crystalline samples, slow evaporation from ethanol/water mixtures under controlled humidity enhances crystal lattice formation. Purity validation via LC-MS and elemental analysis ensures batch consistency for pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
